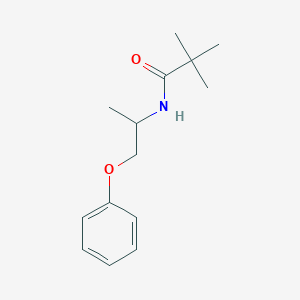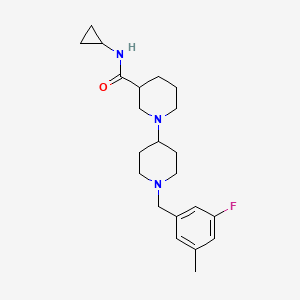
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide, also known as DMPP, is an organic compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DMPP is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain ion channels and receptors in the body.
Mecanismo De Acción
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors, meaning that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site that binds the neurotransmitter acetylcholine. This compound also inhibits the activity of certain voltage-gated potassium channels by binding to a site on the channel that is distinct from the channel's pore.
Biochemical and Physiological Effects:
This compound has been shown to enhance the release of certain neurotransmitters, including acetylcholine and dopamine, in the brain. It has also been shown to increase the firing rate of certain neurons in the brain. In addition, this compound has been shown to have anti-inflammatory effects in certain animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide in lab experiments is its ability to selectively modulate the activity of certain ion channels and receptors. This allows researchers to study the function of these channels and receptors in a more controlled manner. However, one limitation of using this compound is that its effects on ion channels and receptors may not accurately reflect the effects of endogenous ligands or other drugs.
Direcciones Futuras
There are several potential future directions for research involving 2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide. One area of interest is the development of this compound-based compounds with improved potency and selectivity for certain ion channels and receptors. Another area of interest is the study of this compound's effects on other neurotransmitter systems and its potential therapeutic applications in neurological and psychiatric disorders. Finally, there is potential for the use of this compound as a tool in the study of ion channel function in disease states.
Métodos De Síntesis
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide can be synthesized using several methods, including the reaction of 2,2-dimethylpropanoyl chloride with N-(1-methyl-2-phenoxyethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 2,2-dimethylpropanoic acid with N-(1-methyl-2-phenoxyethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
2,2-dimethyl-N-(1-methyl-2-phenoxyethyl)propanamide has been extensively studied in scientific research due to its ability to modulate the activity of certain ion channels and receptors in the body. It has been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in neurotransmission, and to inhibit the activity of certain voltage-gated potassium channels. This compound has also been studied for its potential use as a tool in the study of ion channel function.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(1-phenoxypropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(15-13(16)14(2,3)4)10-17-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKYHHQGGVMYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5408782.png)
![(3R*,4R*)-1-(4-amino-5-methyl-2-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5408786.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B5408800.png)

![N-allyl-2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408808.png)

![7-(2,3-dimethylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5408826.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide](/img/structure/B5408830.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5408843.png)
![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B5408851.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)
